molecular formula C11H11FN2O3 B6603287 methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2309462-62-0

methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B6603287
CAS RN: 2309462-62-0
M. Wt: 238.21 g/mol
InChI Key: CTLUIQMPAMMFBL-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate, also known as 8-F-MIM, is a synthetic molecule that has been used in a variety of scientific research applications. 8-F-MIM is a fluorinated derivative of the parent compound MIM (2-(methoxymethyl)imidazo[1,2-a]pyridine). 8-F-MIM has been found to have a variety of biochemical and physiological effects, and it has been used in a number of laboratory experiments.

Scientific Research Applications

Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate has been used in a variety of scientific research applications, including drug discovery, protein structure elucidation, and enzyme inhibition studies. It has also been used in studies of protein-protein interactions and as an inhibitor of enzymes involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is not fully understood. However, it is believed that methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate binds to proteins and enzymes, forming a complex that blocks the activity of the protein or enzyme. It is also believed that methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate can interact with other molecules, such as small molecules, to form a complex that affects the activity of the target molecule.
Biochemical and Physiological Effects
methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate has been found to have a variety of biochemical and physiological effects, including inhibition of enzymes involved in the metabolism of drugs, inhibition of protein-protein interactions, and inhibition of the activity of certain proteins. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate in laboratory experiments is its high selectivity for certain proteins and enzymes. This makes it ideal for studying the effects of specific proteins and enzymes, without affecting other molecules or processes. However, methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is not very soluble in water, so it is not suitable for use in all laboratory experiments.

Future Directions

The potential future applications of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate are numerous. For example, it could be used in drug discovery and development, as an inhibitor of enzymes involved in drug metabolism, or as an inhibitor of protein-protein interactions. In addition, it could be used in studies of protein structure and enzyme inhibition, or as an anti-inflammatory, anti-cancer, or anti-fungal agent. Finally, it could be used to develop new types of drug delivery systems, such as nanotechnology-based drug delivery systems.

Synthesis Methods

Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate can be synthesized from commercially available starting materials, including 2-(methoxymethyl)imidazo[1,2-a]pyridine and N-fluorobenzenesulfonimide. The reaction begins with the formation of an N-fluorobenzenesulfonimide-protected 2-(methoxymethyl)imidazo[1,2-a]pyridine, which is then treated with a base to form the methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate product. The reaction is typically carried out in a polar solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

properties

IUPAC Name

methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c1-16-6-8-5-14-4-7(11(15)17-2)3-9(12)10(14)13-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLUIQMPAMMFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN2C=C(C=C(C2=N1)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate

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